molecular formula C19H20FN3O3S B2637423 1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380186-67-2

1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2637423
CAS No.: 2380186-67-2
M. Wt: 389.45
InChI Key: UJWUMJOZBBVIBZ-UHFFFAOYSA-N
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Description

1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring, an azetidine ring, and a fluorobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the azetidine ring and the attachment of the fluorobenzenesulfonyl group. Common synthetic routes may involve:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Fluorobenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Final Assembly: The final step involves coupling the azetidine derivative with the benzodiazole ring under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole
  • 1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]methyl-4-methyl-1H-pyrazole

Uniqueness

1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-26-19-9-8-15(10-16(19)20)27(24,25)22-11-14(12-22)23-13(2)21-17-6-4-5-7-18(17)23/h4-10,14H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWUMJOZBBVIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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